Sucrose pentapalmitate
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Overview
Description
Sucrose pentapalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant known for its emulsifying, dispersing, and solubilizing properties. This compound is used in various industries, including cosmetics, pharmaceuticals, and food processing, due to its ability to stabilize emulsions and enhance the texture of products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose pentapalmitate is synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Sucrose pentapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of sucrose and palmitic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Strong oxidizing agents like potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: Sucrose and palmitic acid
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Alcohols and other reduced derivatives
Scientific Research Applications
Sucrose pentapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Medicine: Utilized in the development of controlled-release formulations for pharmaceuticals.
Industry: Applied in the food industry as an emulsifier to improve the texture and stability of food products.
Mechanism of Action
The mechanism of action of sucrose pentapalmitate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic components. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monopalmitate
- Sucrose dipalmitate
- Sucrose tripalmitate
- Sucrose tetrapalmitate
Comparison
Sucrose pentapalmitate is unique due to its higher degree of esterification compared to other sucrose esters. This higher degree of esterification provides better emulsifying and solubilizing properties, making it more effective in stabilizing emulsions and enhancing the texture of products .
Properties
CAS No. |
29063-58-9 |
---|---|
Molecular Formula |
C92H172O16 |
Molecular Weight |
1534.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-hexadecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1 |
InChI Key |
IHQGOKKTXWUOEP-DXYJINGISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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